N-(3,4-二氯苯基)-4-氟-3-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

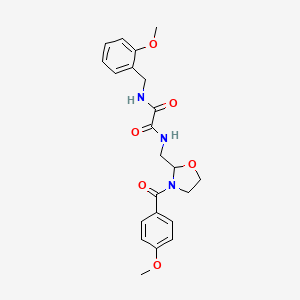

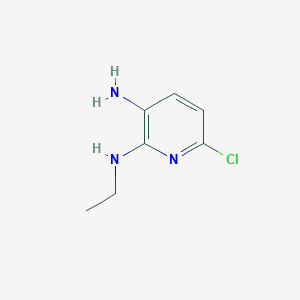

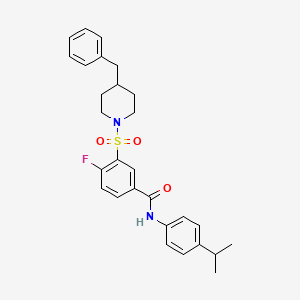

“N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide” is a compound that has been studied for its potential as a ligand selective for the dopamine D3 receptor subtype . This receptor subtype has been targeted as a potential neurochemical modulator of the behavioral actions of psychomotor stimulants, such as cocaine .

Synthesis Analysis

The synthesis of this compound involves the design of a novel class of D3 ligands. All the compounds in this series included an aryl-substituted piperazine ring, a varying alkyl chain linker (C3−C5), and a terminal aryl amide . The compounds were synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs .

Molecular Structure Analysis

The molecular structure of this compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3−C5), and a terminal aryl amide .

科学研究应用

多巴胺 D(3) 受体配体

与“N-(3,4-二氯苯基)-4-氟-3-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)苯甲酰胺”密切相关的衍生物的研究显示出对多巴胺 D(3) 受体的显着亲和力和选择性。苯甲酰胺和哌嗪成分的修饰产生了对 D(3) 配体具有高亲和力和选择性的化合物,表明在研究多巴胺相关疾病中具有潜在应用 (Leopoldo 等,2002)。

CB1 大麻素受体的 PET 放射性示踪剂

一项研究证明了合成与目标化合物相关的放射性标记化合物的可行性,这些化合物有可能用作放射性示踪剂,利用正电子发射断层扫描 (PET) 研究大脑中的 CB1 大麻素受体。这些化合物,包括“N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺”,对神经影像应用显示出前景 (Katoch-Rouse 等,2003)。

抗精神病潜力

作为构象受限苯甲酰胺类似物的 2-苯基吡咯的合成和研究表明了潜在的抗精神病应用。这些化合物在结构上与所讨论的化合物相似,已显示出多巴胺拮抗活性,表明它们可用于开发治疗精神病的新疗法 (van Wijngaarden 等,1987)。

碳-11 标记的 PET 放射性配体

对碳-11 标记的甲酰胺衍生物作为多巴胺 D(3) 受体成像的潜在 PET 放射性配体进行进一步研究,扩展了对受体亲和力和选择性结构要求的科学理解。这些研究对神经系统疾病诊断工具的开发具有影响 (Gao 等,2008)。

解痉活性

3-苯甲酰胺-1-(4-(2-甲氧基苯基)哌嗪-1-基)-丙基-2-异丙基甲酰胺 (BPC) 的合成和评估证明了对子宫平滑肌收缩的显着抑制作用,表明在管理早产中具有潜在应用 (Lucky 和 Omonkhelin,2009)。

作用机制

未来方向

The development of highly selective and potent molecular probes like “N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide” will prove useful in the elucidation of the role D3 receptors play in the psychomotor stimulant and reinforcing properties of cocaine . This will provide new leads toward the development of treatments for addiction and other neuropsychiatric disorders .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2FN3O4S/c1-34-22-5-3-2-4-21(22)29-10-12-30(13-11-29)35(32,33)23-14-16(6-9-20(23)27)24(31)28-17-7-8-18(25)19(26)15-17/h2-9,14-15H,10-13H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNBWRNZZEHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)

![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)